4-Chloro-1-propyl-1H-pyrazol-3-amine
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Overview
Description
4-Chloro-1-propyl-1H-pyrazol-3-amine is a heterocyclic compound with the molecular formula C6H10ClN3 It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-propyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-3-nitropyrazole with propylamine under reducing conditions. The reaction is carried out in the presence of a reducing agent such as iron powder or tin chloride in an acidic medium .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-propyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
4-Chloro-1-propyl-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the nature of the interactions at the molecular level .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1H-pyrazol-3-amine: Lacks the propyl group but shares the core pyrazole structure.
1-Propyl-1H-pyrazol-3-amine: Similar structure but without the chlorine atom.
4-Chloro-1-methyl-1H-pyrazol-3-amine: Contains a methyl group instead of a propyl group.
Uniqueness
4-Chloro-1-propyl-1H-pyrazol-3-amine is unique due to the presence of both the chlorine and propyl groups, which can influence its reactivity and interactions with other molecules. This combination of functional groups can enhance its potential as a versatile intermediate in synthetic chemistry and its bioactivity in medicinal applications .
Biological Activity
4-Chloro-1-propyl-1H-pyrazol-3-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial, anticancer, and enzyme-inhibitory properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C6H10ClN3, which indicates the presence of chlorine and nitrogen atoms that contribute to its unique chemical properties. The structure includes a pyrazole ring substituted with a propyl group and a chlorine atom, enhancing its reactivity and bioactivity compared to other pyrazole derivatives.
The biological activity of this compound is attributed to its ability to interact with various molecular targets in biological systems. This compound may act by:
- Enzyme Inhibition : It can bind to specific enzymes, thereby modulating their activity. This mechanism is critical for its potential therapeutic effects.
- Receptor Interaction : The compound may influence receptor functions, affecting various biological pathways.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of several pathogenic bacteria and fungi.
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
Escherichia coli | 0.0039 - 0.025 mg/mL |
Candida albicans | 16.69 - 78.23 µM |
Fusarium oxysporum | 56.74 - 222.31 µM |
These findings suggest that the compound could be further developed as an antimicrobial agent in clinical settings .
Anticancer Potential
Preliminary studies have also explored the anticancer potential of this compound. Its structural characteristics allow it to interact with cancer cell pathways, potentially inhibiting tumor growth.
Case Study:
In a study investigating various pyrazole derivatives, compounds similar to this compound showed promising results against specific cancer cell lines, indicating a need for further exploration into its anticancer mechanisms .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step processes that can include:
- Formation of Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Chlorination : Introducing the chlorine atom at the desired position on the pyrazole ring.
- Propyl Substitution : Attaching the propyl group through nucleophilic substitution reactions.
This synthetic route allows for modifications that enhance biological activity or create derivatives with specific properties .
Properties
Molecular Formula |
C6H10ClN3 |
---|---|
Molecular Weight |
159.62 g/mol |
IUPAC Name |
4-chloro-1-propylpyrazol-3-amine |
InChI |
InChI=1S/C6H10ClN3/c1-2-3-10-4-5(7)6(8)9-10/h4H,2-3H2,1H3,(H2,8,9) |
InChI Key |
VRPCYZXYBDEUKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)N)Cl |
Origin of Product |
United States |
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